![molecular formula C19H20N6O B2526218 2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415571-56-9](/img/structure/B2526218.png)

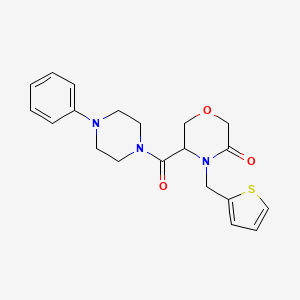

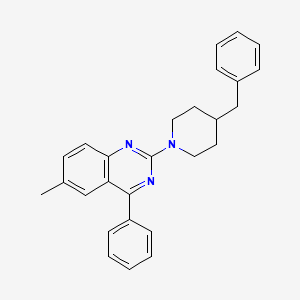

2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The imidazo[4,5-b]pyridine scaffold has been investigated for its antimicrobial potential. Researchers have synthesized derivatives of this compound and evaluated their antibacterial and antifungal properties. By modifying the substituents on the pyridine ring, scientists aim to enhance the compound’s efficacy against specific pathogens .

Chemical Biology and Drug Discovery

Imidazo[4,5-b]pyridine derivatives serve as valuable tools in chemical biology and drug discovery. Their ability to interact with specific protein targets makes them promising candidates for developing novel therapeutics. Researchers explore their binding affinity, selectivity, and mechanism of action to identify potential drug leads .

Cancer Research

The imidazo[4,5-b]pyridine core structure has been investigated for its anticancer properties. Scientists study its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. By understanding the molecular pathways affected by this compound, they aim to develop targeted therapies for various cancers .

Inflammation Modulation

Researchers explore the anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives. These compounds may interfere with inflammatory signaling pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders .

Neuroscience and Neuroprotection

The imidazo[4,5-b]pyridine scaffold has implications in neuroscience. Scientists investigate its effects on neuronal function, neuroprotection, and neurodegenerative diseases. By elucidating its interactions with neurotransmitter receptors and ion channels, they aim to develop neurotherapeutics .

Materials Science and Organic Electronics

Imidazo[4,5-b]pyridine derivatives find applications in materials science. Their unique electronic properties make them suitable for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Researchers design and synthesize these compounds to improve device efficiency and stability .

Zukünftige Richtungen

Imidazopyridines are of interest due to their diverse biological activity and are prospective heterocyclic compounds for use in the search for new biologically active substances . The information summarized in the available literature may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines .

Wirkmechanismus

Target of Action

The compound “2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine derivatives are known to exhibit diverse biological activity . They are known to act as antagonists of angiotensin II receptors , which play a crucial role in regulating blood pressure .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are generally known to interact with their targets (such as angiotensin ii receptors) and cause changes in their function . This interaction can lead to a variety of effects, depending on the specific derivative and target involved .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to affect several biochemical pathways. For instance, they can influence the angiotensin II pathway by acting as antagonists of angiotensin II receptors . This can lead to a decrease in blood pressure . .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have various effects, such as analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

Eigenschaften

IUPAC Name |

2-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-24-18-16(3-2-7-22-18)23-19(24)25-9-5-14(6-10-25)13-26-17-11-15(12-20)4-8-21-17/h2-4,7-8,11,14H,5-6,9-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJODEVLNGXDER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)COC4=NC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)

![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)

![7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2526144.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)

![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2526156.png)

![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)